molecular formula C30H26BrN3O4 B2945934 4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 330662-91-4

4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B2945934
CAS No.: 330662-91-4
M. Wt: 572.459
InChI Key: WLPIYAXJNAZXJG-UHFFFAOYSA-N
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Description

4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that features a quinoline core, a pyrazole ring, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves multi-step organic reactions. The key steps include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Formation of the Pyrazole Ring: This involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The quinoline and pyrazole intermediates are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Introduction of the Butanoic Acid Moiety: This is typically done through esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and recyclable catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and pyrazole rings.

    Reduction: Reduction reactions can target the carbonyl group in the butanoic acid moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, nucleophiles like amines, and bases such as sodium hydroxide are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline N-oxides, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the quinoline and pyrazole rings makes it a candidate for drug development.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry

In industry, this compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may act by binding to these targets and modulating their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
  • 4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Uniqueness

The uniqueness of 4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs. The presence of the methoxy group, for example, can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

4-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26BrN3O4/c1-18-29(30(20-6-4-3-5-7-20)23-16-21(31)10-13-24(23)32-18)25-17-26(19-8-11-22(38-2)12-9-19)34(33-25)27(35)14-15-28(36)37/h3-13,16,26H,14-15,17H2,1-2H3,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPIYAXJNAZXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)OC)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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